2-(4-Chloro-2-methylphenyl)phenol
Overview
Description
2-(4-Chloro-2-methylphenyl)phenol: is an organic compound with the molecular formula C13H11ClO . It is a derivative of phenol, where the phenyl group is substituted with a chlorine atom and a methyl group. This compound is known for its antiseptic and disinfectant properties and is used in various industrial and research applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-(4-Chloro-2-methylphenyl)phenol can be achieved through several methods, including:
Nucleophilic Aromatic Substitution: This method involves the substitution of a halogen atom in an aromatic ring with a nucleophile.
Suzuki-Miyaura Coupling: This method involves the coupling of an aryl halide with an aryl boronic acid in the presence of a palladium catalyst.
Industrial Production Methods: Industrial production of this compound typically involves large-scale nucleophilic aromatic substitution reactions. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and advanced purification techniques are common in industrial settings.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: 2-(4-Chloro-2-methylphenyl)phenol can undergo oxidation reactions to form corresponding quinones.
Reduction: This compound can be reduced to form various derivatives, depending on the reducing agent used.
Substitution: It can undergo electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Sodium hydroxide, acid chlorides, acid anhydrides.
Major Products Formed:
Oxidation: Quinones.
Reduction: Various reduced derivatives.
Substitution: Phenoxide ions and other substituted phenols.
Scientific Research Applications
Chemistry: 2-(4-Chloro-2-methylphenyl)phenol is used as a starting material in the synthesis of various organic compounds. It is also used in the study of reaction mechanisms and the development of new synthetic methodologies .
Biology: This compound has been studied for its antimicrobial properties. It is used in the formulation of disinfectants and antiseptics .
Medicine: Research has shown that derivatives of this compound have potential therapeutic applications, including antimicrobial and anti-inflammatory activities .
Mechanism of Action
The mechanism of action of 2-(4-Chloro-2-methylphenyl)phenol involves its interaction with microbial cell membranes. The compound disrupts the integrity of the cell membrane, leading to cell lysis and death. This action is primarily due to its phenolic structure, which allows it to interact with lipid bilayers and proteins in the cell membrane .
Comparison with Similar Compounds
- 4-Chloro-2-methylphenol
- 2-Chlorophenol
- 4-Chlorophenol
Comparison: 2-(4-Chloro-2-methylphenyl)phenol is unique due to the presence of both a chlorine atom and a methyl group on the phenyl ring. This substitution pattern enhances its antimicrobial properties compared to other similar compounds. Additionally, the presence of the phenolic hydroxyl group contributes to its reactivity and versatility in various chemical reactions .
Properties
IUPAC Name |
2-(4-chloro-2-methylphenyl)phenol | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11ClO/c1-9-8-10(14)6-7-11(9)12-4-2-3-5-13(12)15/h2-8,15H,1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XXPCVAHTWXAKGM-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)Cl)C2=CC=CC=C2O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11ClO | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40683513 | |
Record name | 4'-Chloro-2'-methyl[1,1'-biphenyl]-2-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40683513 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
218.68 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
852112-20-0 | |
Record name | 4'-Chloro-2'-methyl[1,1'-biphenyl]-2-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40683513 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
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